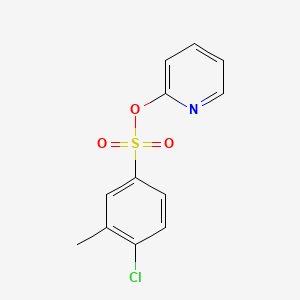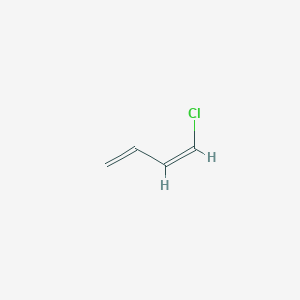
KATACINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Katacine is a compound that has been identified as a new ligand of CLEC-2 . It is a mixture of polymers of proanthocyanidins . It is a solid substance with an assay of 95% (TLC) and is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Chemical Reactions Analysis
This compound has been identified as a novel ligand for CLEC-2 and has been shown to induce platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .
Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Platelet Aggregation and Thromboinflammation
KATACINE, identified as a mixture of polymers of proanthocyanidins, has been recognized as a novel ligand for CLEC-2, a platelet receptor integral to thromboinflammation. Notably, this compound's interaction with CLEC-2 induces platelet aggregation and phosphorylation through Syk and Src kinases. This interaction and the subsequent cellular responses can be crucial for understanding the mechanisms of platelet activation and the broader implications in thromboinflammatory diseases. The research underscores this compound's potential in elucidating CLEC-2's role in human platelets, offering insights into therapeutic targeting of CLEC-2 in relevant conditions (Morán et al., 2022).
Metabolic Alterations and Hypometabolism
Another study has categorized this compound under a group of hypometabolic agents, particularly noting its role in blocking different substrate oxidation in mitochondria. The research highlights this compound's influence on metabolic processes, suggesting its potential in understanding and manipulating metabolic pathways for therapeutic purposes. The intricate interactions of this compound with cellular metabolism could pave the way for novel interventions in metabolic disorders or conditions requiring metabolic modulation (Ermatova & Shirinova, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of KATACINE involves the condensation of two molecules of 2-aminobenzimidazole with one molecule of 2,4-dichloro-5-nitrophenyl isothiocyanate.", "Starting Materials": [ "2-aminobenzimidazole", "2,4-dichloro-5-nitrophenyl isothiocyanate" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (2 eq) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,4-dichloro-5-nitrophenyl isothiocyanate (1 eq) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain KATACINE as a white solid." ] } | |
CAS-Nummer |
135151-34-7 |
Molekularformel |
C10H14O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





